molecular formula C11H14N2O3S B7058126 N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide

N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide

Cat. No.: B7058126
M. Wt: 254.31 g/mol
InChI Key: SQOOPYYWYINLRH-UHFFFAOYSA-N
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Description

N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 5-cyano-2-methoxybenzyl chloride with N-methylmethanesulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methanesulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylacetamide
  • N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
  • N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylpyridinesulfonamide

Uniqueness

N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the cyano group, methoxy group, and methanesulfonamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-13(17(3,14)15)8-10-6-9(7-12)4-5-11(10)16-2/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOOPYYWYINLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)C#N)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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